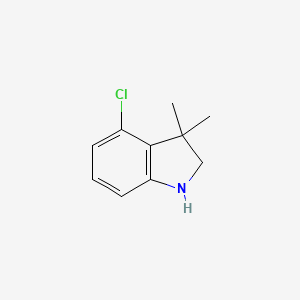
4-CHLORO-3,3-DIMETHYLINDOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-CHLORO-3,3-DIMETHYLINDOLINE is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3,3-DIMETHYLINDOLINE can be achieved through several methods:
Starting from Indole: The indole nucleus can be chlorinated at the 4th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride. Subsequent alkylation with methylating agents like methyl iodide or dimethyl sulfate introduces the methyl groups at the 3rd position.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as 4-chloroaniline and 3,3-dimethylbutan-2-one, under acidic or basic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and alkylation reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
化学反応の分析
Types of Reactions
4-CHLORO-3,3-DIMETHYLINDOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
4-CHLORO-3,3-DIMETHYLINDOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-CHLORO-3,3-DIMETHYLINDOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the chlorine atom at the 4th position.
4-chloro-1H-indole: Lacks the methyl groups at the 3rd position.
4-chloro-3-methyl-2,3-dihydro-1H-indole: Has only one methyl group at the 3rd position.
Uniqueness
4-CHLORO-3,3-DIMETHYLINDOLINE is unique due to the presence of both the chlorine atom and two methyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
4-chloro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H12ClN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 |
InChIキー |
LMZKHSQQRCFDCU-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC2=C1C(=CC=C2)Cl)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
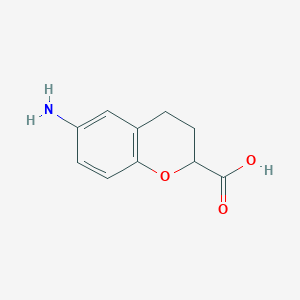




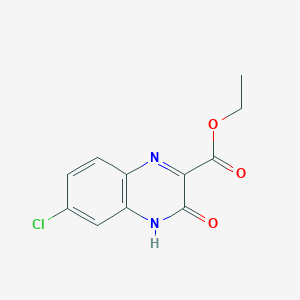

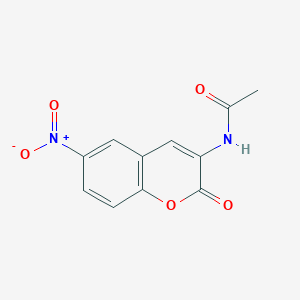
![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B8811700.png)

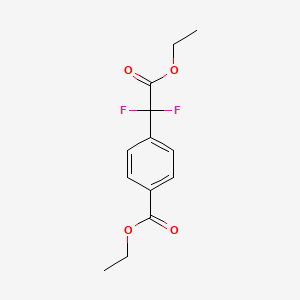
![2-(Pyridin-4-yl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8811738.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3,4-dihydro-1(2H)-quinolinyl]-1-ethanone](/img/structure/B8811744.png)

